(E)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-12-10-13(21-2)11-16(20)18(12)8-7-17-15(19)6-5-14-4-3-9-22-14/h3-6,9-11H,7-8H2,1-2H3,(H,17,19)/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTUJUSUWKVSPQ-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)C=CC2=CC=CS2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)/C=C/C2=CC=CS2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology. This compound features a complex structure that combines a pyridine derivative with an acrylamide moiety, which may influence its interaction with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C18H18N4O3S, with a molecular weight of approximately 338.367 g/mol. The compound is characterized by the presence of a methoxy group and a methyl group on the pyridine ring, contributing to its chemical reactivity and biological activity.
Research indicates that this compound acts primarily as an inhibitor of histone methyltransferase EZH2. EZH2 is involved in the methylation of histone proteins, leading to gene silencing, particularly of tumor suppressor genes. By inhibiting EZH2, this compound may reverse epigenetic silencing, thereby enhancing the expression of these genes and potentially inhibiting cancer cell proliferation.
Anticancer Properties
The compound has shown promising results in various studies related to cancer therapeutics:
- Inhibition of EZH2 : The compound exhibits competitive inhibition against EZH2, binding to the active site and preventing its function in histone methylation. This action was confirmed through biochemical assays that demonstrated a decrease in methylation levels in treated cancer cells.
- Cell Proliferation Studies : In vitro studies have demonstrated that this compound significantly reduces the proliferation of various cancer cell lines, including breast and prostate cancer cells. The IC50 values were reported in the low micromolar range, indicating potent activity .
- Apoptosis Induction : Further investigations revealed that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by flow cytometry analyses showing elevated levels of annexin V positive cells post-treatment.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
Comparison with Similar Compounds
Core Structural Features
The target compound shares a common acrylamide scaffold with multiple analogs (Table 1). Key differences arise in the substituents on the pyridine/oxopyridine ring and the acrylamide side chain:
Key Observations :
Key Observations :
Spectral and Physicochemical Data
NMR and HRMS data for analogs (e.g., 12s in ) highlight substituent-dependent spectral shifts:
| Compound ID | Key Spectral Data | Reference |
|---|---|---|
| 12s () | 1H-NMR δ 10.03 (NHCO), 7.50 (COCH=CH), 6.70 (COCH=CH); HRMS m/z 482.22009 [M+H]+ | |
| Compound | Crystallographic Pyridylamino group conformation |
Q & A
Q. Advanced :
- Molecular docking : Use AutoDock Vina with crystal structures from PDB (e.g., 1M17 for kinases). Validate with MD simulations (GROMACS, 100 ns) to assess binding stability.
- QSAR modeling : Employ Gaussian-based DFT calculations for electronic descriptors (HOMO/LUMO, dipole moments) and correlate with IC₅₀ data .
How can solubility challenges be addressed in in vitro assays?
Basic : Use co-solvents (DMSO ≤1% v/v) or β-cyclodextrin inclusion complexes. Confirm solubility via nephelometry .
Advanced : Develop nanoformulations (e.g., PEGylated liposomes) using microfluidics. Characterize by dynamic light scattering (DLS) and dialysis-based release studies .
How should contradictory activity data across studies be resolved?
Q. Advanced :
- Conduct meta-analysis of published datasets (e.g., ChEMBL) to identify outliers.
- Replicate experiments under standardized conditions (e.g., ATP concentration in kinase assays). Validate with orthogonal methods (SPR for binding kinetics) .
What are the key degradation pathways under accelerated stability conditions?
Basic : Perform forced degradation studies (40°C/75% RH, 0.1 M HCl/NaOH, 3% H₂O₂). Monitor by HPLC-MS to identify:
- Hydrolysis : Cleavage of the acrylamide bond (major pathway in acidic/basic conditions).
- Oxidation : Thiophene ring sulfoxidation .
Why is the E-configuration critical for activity, and how is it maintained during synthesis?
Advanced : The E-configuration ensures proper spatial alignment with hydrophobic kinase pockets. To prevent isomerization:
- Use low-temperature acrylation (<5°C).
- Avoid prolonged exposure to light/heat. Confirm stability via HPLC-PDA (photo-diode array) at λ = 254 nm .
What scale-up challenges arise in transitioning from lab to pilot-scale synthesis?
Q. Advanced :
- Reactor design : Switch from batch to flow chemistry for exothermic steps (e.g., acryloyl chloride addition).
- Process analytical technology (PAT) : Implement inline FTIR to monitor intermediate formation .
How can off-target effects be systematically evaluated?
Q. Advanced :
- Profiling : Use Eurofins’ SafetyScreen44™ panel for cytochrome P450 inhibition.
- Transcriptomics : Perform RNA-seq on treated cell lines (e.g., HEK293) to identify dysregulated pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
